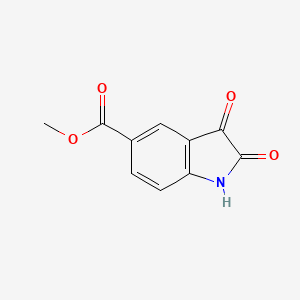

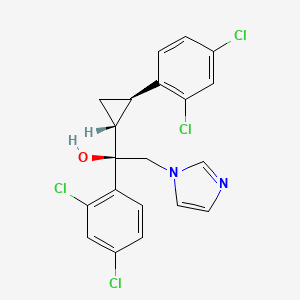

(R)-Citalopram-d6 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

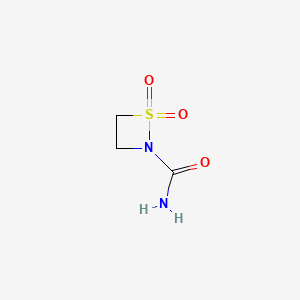

N-Oxides are a class of chemical compounds that contain a nitrogen-oxygen coordinate covalent bond . They are found in a variety of chemical structures, including amine oxides .

Synthesis Analysis

N-Oxides are typically prepared by the oxidation of tertiary amines or aromatic N-heterocycles . Common reagents for this process include hydrogen peroxide and peracids .Molecular Structure Analysis

The structure of an N-Oxide involves a nitrogen-oxygen coordinate covalent bond, with three additional hydrogen and/or substituent groups attached to the nitrogen .Chemical Reactions Analysis

N-Oxides can undergo a variety of reactions . For example, when heated, they can undergo a Cope reaction to form a hydroxylamine and an alkene .Physical And Chemical Properties Analysis

N-Oxides are highly polar molecules with excellent water solubility and poor solubility in most organic solvents .科学的研究の応用

Role in Medicinal Chemistry

N-oxide functionalities are omnipresent in nature and play an important role in medicinal chemistry . They are synthetic or biosynthetic intermediates, prodrugs, drugs, or polymers for applications in drug development and surface engineering .

Solubility Enhancement

N-oxide groups can be used to increase the solubility of drugs . This is particularly useful in drug design, where solubility plays a crucial role in the drug’s bioavailability.

Decreasing Membrane Permeability

N-oxide groups can decrease membrane permeability . This property can be exploited in drug design to control the rate at which a drug crosses biological membranes.

Hypoxia-Activated Prodrugs

Many heteroaromatic and aniline-derived N-oxides are reduced enzymatically in vivo and find applications as hypoxia-activated prodrugs . These prodrugs are inactive in normal tissues but become activated in hypoxic (low oxygen) conditions, such as those found in solid tumors.

Stealth Materials

Polymeric N-oxides have excellent blood compatibility, are nonimmunogenic and are nonadhesive for micro-organisms . These properties make them ideal for use as “stealth materials” in various biomedical applications.

Reduction and Conjugation Reactions

N-oxides undergo various reduction and conjugation reactions . These reactions can be exploited in the metabolism of xenobiotics, the foreign substances in living organisms.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-LDYDPMPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Citalopram-d6 N-Oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)